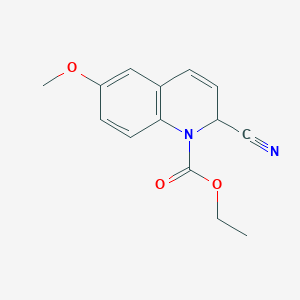
1,3-Diphenyl-2-propylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-2-propylpropane-1,3-dione, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, meaning it contains two ketone groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propylpropane-1,3-dione can be synthesized through several methods. One common method involves the Claisen condensation of benzaldehyde with acetophenone, followed by cyclization and subsequent oxidation . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-2-propylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2-propylpropane-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-diphenyl-2-propylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . In biological systems, it may inhibit lipid peroxidation and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,3-Diphenyl-2-propanone: Another related compound with distinct chemical properties and uses.
Uniqueness
1,3-Diphenyl-2-propylpropane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
59875-95-5 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1,3-diphenyl-2-propylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-2-9-16(17(19)14-10-5-3-6-11-14)18(20)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
Clave InChI |
GNBZTZIQUDUQPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




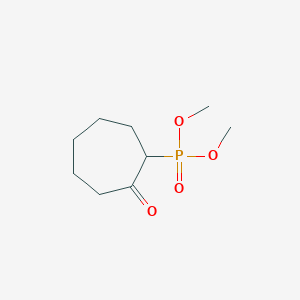
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
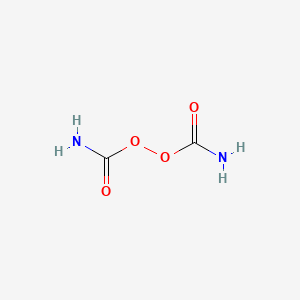
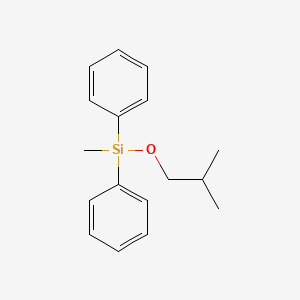
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)

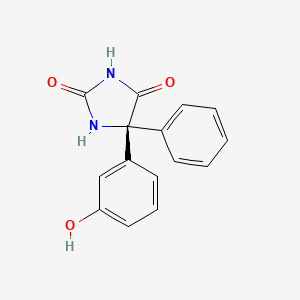
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
